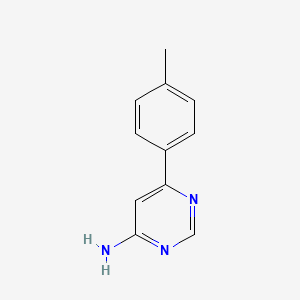

6-(4-Methylphenyl)pyrimidin-4-amine

Descripción

Propiedades

IUPAC Name |

6-(4-methylphenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)10-6-11(12)14-7-13-10/h2-7H,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGUTSBGQMLAHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparative Analysis with Similar Pyrimidine Derivatives

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 6-(4-Methylphenyl)pyrimidin-4-amine and related compounds:

Key Observations

Substituent Position and Electronic Effects

- Amine Position: The amine group at C4 in this compound contrasts with C2-substituted analogues (e.g., 4-Methyl-6-phenylpyrimidin-2-amine).

- Electron-Withdrawing Groups : Compounds like U7 () and N-(4-Methoxyphenyl)-... () incorporate trifluoromethyl or halogen substituents, which enhance electronegativity and metabolic stability. These groups are absent in the title compound, possibly limiting its bioactivity in pesticidal applications .

Conformational Flexibility

- Dihedral Angles: Derivatives such as N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-... () exhibit dihedral angles ranging from 12.8° to 86.1°, influencing molecular planarity and crystal packing. In contrast, this compound lacks detailed conformational data, suggesting a need for further structural studies .

Métodos De Preparación

Preparation via Aminolysis of 4,6-Dichloropyrimidine Derivatives

One well-documented approach involves the selective substitution of 4,6-dichloropyrimidine derivatives through aminolysis and subsequent functionalization steps:

Step 1: Synthesis of 4-Amino-6-chloropyrimidine Intermediate

- Starting from 4,6-dichloropyrimidine, an aminolysis reaction is conducted under atmospheric pressure with ammonia or amines containing at least one free hydrogen atom.

- The reaction temperature is maintained between 30–60 °C.

- The molar ratio of 4,6-dichloropyrimidine to ammonia or aminated compounds is optimized between 1:2 to 1:8.

- The reaction proceeds until residual 4,6-dichloropyrimidine is ≤0.1% by HPLC area percentage.

- The intermediate 4-amino-6-chloropyrimidine is isolated by solid-liquid separation and drying.

Step 2: Substitution at the 6-Position

- The 4-amino-6-chloropyrimidine intermediate undergoes reflux reaction with alcohols and alkaline catalysts.

- Reaction conditions: temperature between 60–90 °C, molar ratios of alkaline catalyst to 4-amino-6-chloropyrimidine of 1–4:1, and alcohol to 4-amino-6-chloropyrimidine of 10–50:1.

- After reflux, the reaction mixture is concentrated under reduced pressure, dissolved in water, and crystallized by cooling.

- This step produces 4-amino-6-alkoxyl pyrimidine compounds, which can be further modified to introduce the 4-methylphenyl group at the 6-position.

Application to 6-(4-Methylphenyl)pyrimidin-4-amine

- By using 4-methylphenyl-substituted amines or alcohols in the substitution step, the 6-position is functionalized with the 4-methylphenyl group.

- This method is noted for its green chemistry attributes: simple operation, low cost, high yield (~89.4% in related reactions), low impurity content, and suitability for industrial scale-up.

Multicomponent Reaction (MCR) Approach via Aromatic Aldehydes, Malononitrile, and Amidines

An alternative and efficient synthetic route involves a three-component reaction combining aromatic aldehydes, malononitrile, and amidines:

-

- Aromatic aldehyde (in this case, 4-methylbenzaldehyde for the 4-methylphenyl group)

- Malononitrile

- N-unsubstituted amidines

-

- Conducted in aqueous medium (water) at reflux temperature or under microwave irradiation.

- Sodium acetate is used as a catalyst/base.

- Reaction time ranges from 4 to 12 hours under thermal conditions or seconds to minutes under microwave irradiation.

-

- Initial Knoevenagel condensation between malononitrile and aromatic aldehyde forms benzylidenemalononitrile intermediate.

- Followed by Michael addition of amidine, cyclization, isomerization, and aromatization to yield 4-amino-5-pyrimidinecarbonitrile derivatives.

- The process is a one-pot, tandem reaction enhancing efficiency and reducing purification steps.

-

- Yields for 4-amino-5-pyrimidinecarbonitrile derivatives with 4-methylphenyl substituents range from 64% to 90% depending on conditions.

- Microwave irradiation significantly reduces reaction time while maintaining or improving yields.

- Solvent and catalyst choice critically affect yields; toluene with triethylamine and aqueous sodium acetate are optimal in different scenarios.

-

- Using 4-methylbenzaldehyde as the aldehyde component introduces the 4-methylphenyl group at the 6-position of the pyrimidine ring.

- The amino group at the 4-position is introduced via the amidine component.

- This method offers a versatile, efficient, and green synthetic route to the target compound.

Comparative Data Tables from Research Findings

| Entry | Method | Solvent/Catalyst | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Thermal aqueous reflux | Water / Sodium acetate | 4–12 h | 64–90 | Good yields, green solvent |

| 2 | Microwave-assisted | Solvent-free / Sodium acetate | Seconds to minutes | 70–92 | Rapid, efficient, clean |

| 3 | Microwave-assisted | Toluene / Triethylamine | Seconds | Up to 90 | Highest yields, optimized conditions |

| Step | Reaction | Temperature (°C) | Molar Ratios | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | Aminolysis of 4,6-dichloropyrimidine | 30–60 | 1:2–8 (pyrimidine: ammonia) | ~89 | Intermediate isolation |

| 2 | Reflux with alcohol and base | 60–90 | 1:1–4 (alkaline catalyst), 10–50 (alcohol) | High | Final substitution |

Summary and Professional Insights

The aminolysis and substitution method using 4,6-dichloropyrimidine derivatives is industrially favorable due to its simplicity, cost-effectiveness, and high purity of products. It is particularly suited for scale-up and provides a robust route to this compound when appropriate amines or alcohols are used.

The multicomponent reaction approach offers a modern, efficient alternative that leverages one-pot synthesis under mild and green conditions. Microwave-assisted protocols drastically reduce reaction times and improve yields, making this method attractive for rapid synthesis and library generation in medicinal chemistry.

Both methods provide complementary routes: the first is classical and industrially proven, while the second is innovative and suitable for rapid synthesis and diversification.

This comprehensive review of preparation methods for this compound integrates detailed reaction conditions, mechanistic insights, and comparative data, providing a valuable resource for researchers and industrial chemists aiming to synthesize this compound efficiently and sustainably.

Q & A

Q. What are the optimal synthetic routes for 6-(4-Methylphenyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves coupling pyrimidine precursors with substituted aromatic amines. For example, derivatives of 6-methyl-2-phenylpyrimidine are synthesized via condensation reactions using intermediates like 6-methyl-2-phenyl-4-thio-5-pyrimidinecarboxylic acid, followed by amination with substituted anilines . Critical optimization steps include:

- Catalyst selection : Use of lithium hydroxide in ethanol for cyclization .

- Temperature control : Reflux conditions (~80°C) to enhance yield .

- Purification : Column chromatography or recrystallization to isolate high-purity products (e.g., 80% yield reported for structurally similar compounds) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. The SHELX system (e.g., SHELXL) is widely used for structure refinement due to its robustness in handling small-molecule crystallography . Key parameters include:

- Dihedral angles : Measure twists between pyrimidine rings and substituents (e.g., 12.8°–86.1° for related compounds) .

- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize conformation .

- Data collection : Use a Bruker D8 VENTURE diffractometer with Mo Kα radiation (λ = 0.71073 Å) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- H/C NMR : Assign peaks based on substituent effects. For example, methyl groups on pyrimidine resonate at δ ~2.26 ppm, while aromatic protons appear at δ 7.1–8.5 ppm .

- IR spectroscopy : Identify N–H stretches (~3089 cm) and sulfonamide S=O vibrations (~1332 cm) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] at m/z 645 for analogs) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Molecular docking : Use AutoDock Vina to assess binding affinity to targets like SARS-CoV-2 Mpro (IC predictions <100 nM for pyrimidine-based inhibitors) .

- ADME/toxicity : Tools like PreADMET evaluate mutagenicity (Ames test) and hERG inhibition. Note: Some analogs show mutagenicity but non-carcinogenicity in rodent models .

- 3D-QSAR : Correlate substituent effects (e.g., trifluoromethyl groups) with antileukemic activity (R >0.8 in CoMFA models) .

Q. How do structural modifications influence the compound’s bioactivity?

A comparative analysis of derivatives reveals:

Q. How can conflicting spectral or crystallographic data be resolved?

- Data validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments to resolve overlaps (e.g., methyl vs. methine signals) .

- Twinned crystals : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .

- Polymorphism : Compare PXRD patterns of multiple batches to identify polymorphic forms (e.g., two polymorphs of a chlorophenyl analog) .

Q. What strategies improve yield in multi-step syntheses?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 70% yield in 15 mins vs. 24 hrs conventionally) .

- Protecting groups : Boc groups prevent side reactions during amination .

- Flow chemistry : Enhances reproducibility for scale-up (tested for triazine analogs) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.